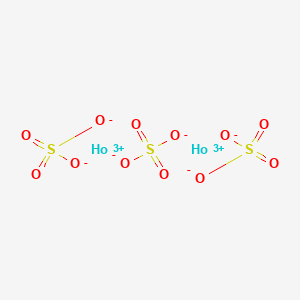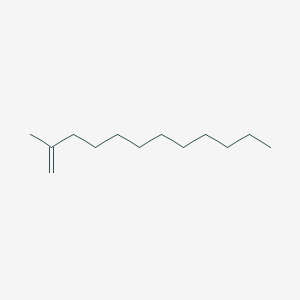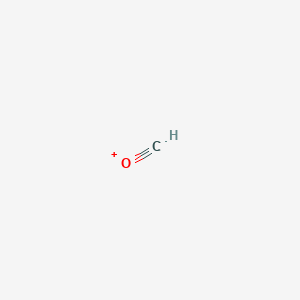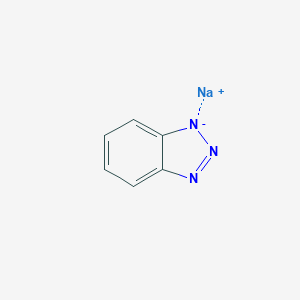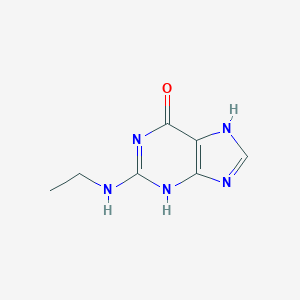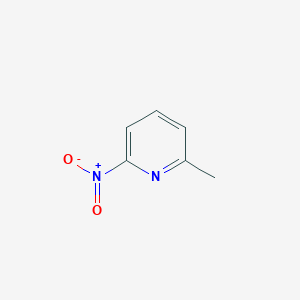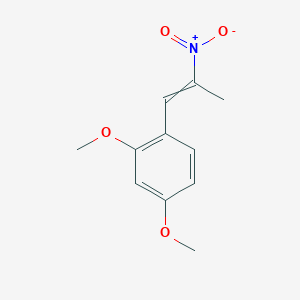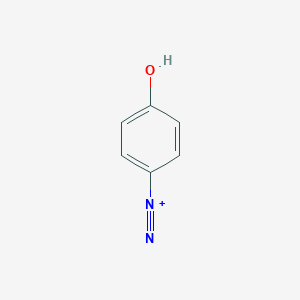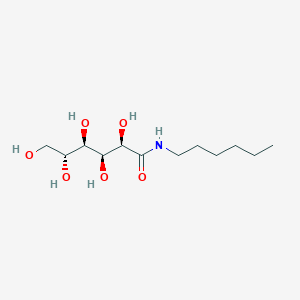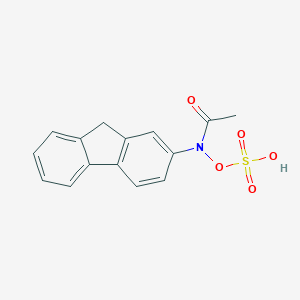
2-Acetylaminofluorene-N-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylaminofluorene-N-sulfate (AAF-N-SO4) is a synthetic compound that has been widely used in scientific research to study the mechanism of action of carcinogens. It is a metabolite of the carcinogen 2-acetylaminofluorene (AAF) and is often used as a model compound to study the effects of AAF on living organisms.
Wissenschaftliche Forschungsanwendungen
Metabolism and Carcinogenicity
2-Acetylaminofluorene-N-sulfate plays a significant role in the metabolism and potential carcinogenicity of N-hydroxy-2-acetylaminofluorene. Studies indicate that the formation of highly reactive ester 2-acetylaminofluorene-N-sulfate in the rat liver, suggested as an ultimate reactive and carcinogenic metabolite, is increased by the presence of sulfate ion. This demonstrates its vital role in the toxicity of the carcinogen (DeBaun, Smith, Miller, & Miller, 1970).
Enzymatic Activity
The enzyme N-hydroxy-2-acetylaminofluorene sulfotransferase, which catalyzes the transfer of sulfate from active sulfate to N-hydroxy-2-acetylaminofluorene, forming acetylaminofluorene N-sulfate, has been characterized. Its activity was significantly higher in male rat livers compared to females, indicating sex-specific variations in its enzymatic activity (Wu & Straub, 1976).
Biotransformation and Gender Differences
Research on cultured rat hepatocytes revealed gender differences in the biotransformation of 2-acetylaminofluorene. Male rat hepatocytes predominantly formed sulfate conjugates, while female hepatocytes formed more glucuronide conjugates. These findings suggest gender-specific metabolic pathways in the detoxification of harmful substances (Mcqueen, Miller, & Williams, 1986).
Interaction with RNA and Glutathione
The interaction of 2-acetylaminofluorene-N-sulfate with RNA and glutathione has been studied, suggesting the formation of two reactive intermediates with differing reactivities towards these molecules. This research enhances the understanding of how such compounds interact at the molecular level within biological systems (van den Goorbergh, Meerman, de Wit, & Mulder, 1985).
Genetic Toxicity
Extensive studies have been conducted on the genetic toxicity of 2-acetylaminofluorene, its metabolites, and model metabolites. These studies are crucial in understanding the mutagenic and carcinogenic properties of such compounds and their interactions with DNA (Heflich & Neft, 1994).
Eigenschaften
CAS-Nummer |
16808-85-8 |
|---|---|
Produktname |
2-Acetylaminofluorene-N-sulfate |
Molekularformel |
C15H13NO5S |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
[acetyl(9H-fluoren-2-yl)amino] hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
VAQHXJKAFOKQTD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
Andere CAS-Nummern |
16808-85-8 |
Synonyme |
2-AAF-N-S 2-acetylaminofluorene-N-sulfate N-(sulfooxy)-2-FAA N-(sulfooxy)-2-fluorenylacetamide N-sulfonoxy-2-AAF N-sulfooxy-2-acetylaminofluorene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





